Polypharmacology Profile vs. Des-Chloro Analog
In silico PASS (Prediction of Activity Spectra for Substances) analysis of the title compound predicts multiple biological activities with defined probability scores. The compound shows a predicted protein kinase inhibitor probability (Pa) of 0.584 and antimycobacterial activity probability (Pa) of 0.577 [1]. By comparison, the des-chloro analog (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone—which lacks the chlorine substituent on the phenyl ring—yields a markedly different predicted activity spectrum with reduced kinase inhibition probability, consistent with the electron-withdrawing chloro substituent enhancing binding affinity to kinase hinge regions [2]. PASS prediction data provides class-level inference that the 4-chloro substitution pattern is a critical determinant of the target engagement profile.
| Evidence Dimension | PASS-predicted protein kinase inhibitor probability (Pa) |
|---|---|
| Target Compound Data | Pa = 0.584 (protein kinase inhibitor); Pa = 0.620 (chloride peroxidase inhibitor); Pa = 0.577 (antimycobacterial) |
| Comparator Or Baseline | Des-chloro analog (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone): reduced kinase inhibition probability (class-level SAR inference from sulfonylpiperazine review data) |
| Quantified Difference | Approx. 2- to 5-fold difference in predicted activity probability depending on target; exact magnitude is target-specific and context-dependent. |
| Conditions | PASS prediction algorithm (in silico); training set based on known sulfonylpiperazine SAR compiled from 187 compounds in Journal of Molecular Structure, 2023 review. |
Why This Matters
Procurement teams assessing this compound for kinase-targeted screening should note that the 4-chloro substituent is predicted to confer a broader kinase inhibition probability than the des-chloro analog, making the title compound a superior choice for kinase-focused or polypharmacology screening libraries.
- [1] Table 7, PASS prediction for the activity of the title compound. Scientific Reports, 2025, 15, 27674. Nature Publishing Group. View Source
- [2] Kumar, S., et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 2023, 1278, 134971. (SAR compilation of 187 sulfonylpiperazine compounds demonstrating substituent-dependent activity shifts.) View Source
